(Z)-Dodec-3-en-1-al (Z)-Dodec-3-en-1-al
Brand Name: Vulcanchem
CAS No.: 68141-15-1
VCID: VC3846030
InChI: InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9-
SMILES: CCCCCCCCC=CCC=O
Molecular Formula: C12H22O
Molecular Weight: 182.3 g/mol

(Z)-Dodec-3-en-1-al

CAS No.: 68141-15-1

Cat. No.: VC3846030

Molecular Formula: C12H22O

Molecular Weight: 182.3 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Dodec-3-en-1-al - 68141-15-1

Specification

CAS No. 68141-15-1
Molecular Formula C12H22O
Molecular Weight 182.3 g/mol
IUPAC Name (Z)-dodec-3-enal
Standard InChI InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9-
Standard InChI Key HBBONAOKVLYWBI-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CC=O
SMILES CCCCCCCCC=CCC=O
Canonical SMILES CCCCCCCCC=CCC=O

Introduction

Chemical and Physical Properties

Structural Characteristics

(Z)-Dodec-3-en-1-al is a 12-carbon aldehyde with a double bond at the third position and a terminal aldehyde group. The (Z)-configuration denotes that the higher-priority substituents on the double bond are on the same side, influencing its reactivity and interaction with other molecules. The InChI key HBBONAOKVLYWBI-KTKRTIGZSA-N\text{HBBONAOKVLYWBI-KTKRTIGZSA-N} confirms its stereochemical identity, while its molecular weight is 182.3 g/mol .

Table 1: Key Physical Properties

PropertyValueSource
Molecular FormulaC12H22O\text{C}_{12}\text{H}_{22}\text{O}
Boiling Point256.4°C at 760 mmHg
Density0.82–0.837 g/cm³
LogP4.94
SolubilityOrganic solvents (soluble), Water (insoluble)

The compound’s low water solubility and high logP value underscore its hydrophobic nature, making it ideal for non-aqueous formulations . Its odor profile—described as oily, herbaceous, or reminiscent of tobacco—is critical for its use in fragrances .

Synthesis Methods

Oxidation of Cayenne Derivatives

One synthesis route involves the oxidation of cayenne-derived precursors. Reaction with oxidizing agents such as potassium permanganate or chromium-based compounds yields (Z)-Dodec-3-en-1-al through selective cleavage of precursor double bonds . This method prioritizes stereochemical retention but requires careful control of reaction conditions to avoid over-oxidation.

Malonic Anhydride and Acrylic Lipin Condensation

An alternative approach utilizes malonic anhydride and acrylic lipin (a conjugated diene). The Diels-Alder reaction between these components forms a cyclic intermediate, which undergoes hydrogenation to saturate extraneous double bonds while preserving the (Z)-configuration at the third carbon . Catalytic hydrogenation with palladium or nickel catalysts ensures high stereoselectivity .

Industrial Applications

Flavor and Fragrance Industry

The compound’s herbaceous and tobacco-like aroma makes it a popular ingredient in perfumes, cosmetics, and food flavorings. It is often blended with other aldehydes to create complex olfactory profiles, particularly in luxury fragrances requiring long-lasting scent retention due to its low volatility .

Tobacco Processing

In tobacco products, (Z)-Dodec-3-en-1-al enhances aroma and masks harsh notes. Its integration into cigarette filters or rolling papers ensures consistent release during combustion, improving consumer acceptance .

Industrial Lubricants and Waxes

The compound’s hydrophobic properties and thermal stability (evidenced by its high boiling point) make it suitable for synthetic lubricants and waxes . It reduces friction in high-temperature machinery without degrading, outperforming petroleum-based alternatives in niche applications .

ParameterDetailSource
FlammabilityHighly flammable
Protective EquipmentGloves, goggles, ventilation
First Aid MeasuresRinse skin/eyes, seek medical help

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

SIELC Technologies developed a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry compatibility, phosphoric acid is replaced with formic acid . The method achieves baseline separation with a retention time of 8.2 minutes, enabling precise quantification in pharmacokinetic studies .

Table 3: HPLC Parameters

ParameterValueSource
ColumnNewcrom R1 (3 µm particles)
Mobile PhaseAcetonitrile/Water/H3PO4\text{H}_3\text{PO}_4)
DetectionUV-Vis (210 nm)

Future Perspectives

Research opportunities include optimizing synthetic routes for higher yields and exploring green chemistry approaches (e.g., biocatalysis) . Expanding its use in biodegradable lubricants or nicotine replacement therapies could align with sustainability trends.

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